molecular formula C15H22O6 B12378151 1|A-Hydroxy-3-deoxypseudoanisatin

1|A-Hydroxy-3-deoxypseudoanisatin

Cat. No.: B12378151
M. Wt: 298.33 g/mol
InChI Key: FZTKPYZYPMEOEN-FQKPHLNHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1|A-Hydroxy-3-deoxypseudoanisatin is typically isolated from the pericarps of Illicium merrillianum . The isolation process involves extraction and purification techniques to obtain the compound in its pure form.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions: 1|A-Hydroxy-3-deoxypseudoanisatin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (Cl2, Br2) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1|A-Hydroxy-3-deoxypseudoanisatin has a wide range of applications in scientific research :

    Chemistry: It is used as a precursor for synthesizing other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in treating diseases like cancer and diabetes.

    Industry: It is utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1|A-Hydroxy-3-deoxypseudoanisatin involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

1|A-Hydroxy-3-deoxypseudoanisatin is unique due to its specific sesquiterpenoid structure . Similar compounds include other sesquiterpenoids like:

  • Anisatin
  • Pseudanisatin
  • Deoxypseudoanisatin

These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its distinct hydroxyl and deoxy functional groups, which contribute to its specific properties and applications.

Properties

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

(1R,2S,5R,6S,13R)-2,5,13-trihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione

InChI

InChI=1S/C15H22O6/c1-11-8-21-10(17)7-14(6-9(16)13(11,3)19)12(2,18)4-5-15(11,14)20/h18-20H,4-8H2,1-3H3/t11-,12+,13+,14-,15+/m1/s1

InChI Key

FZTKPYZYPMEOEN-FQKPHLNHSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@]13CC(=O)[C@]([C@]2(COC(=O)C3)C)(C)O)O)O

Canonical SMILES

CC1(CCC2(C13CC(=O)C(C2(COC(=O)C3)C)(C)O)O)O

Origin of Product

United States

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